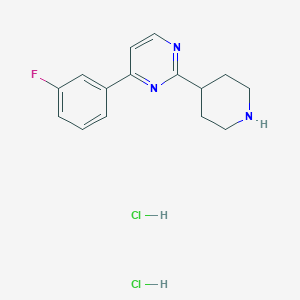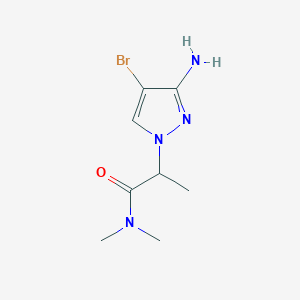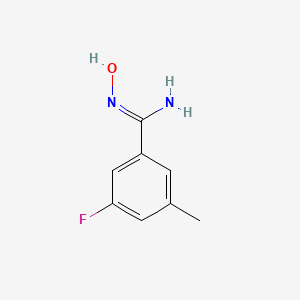
3-Fluoro-N'-hydroxy-5-methylbenzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide is a chemical compound with the molecular formula C₈H₉FN₂O and a molecular weight of 168.17 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a hydroxy group, and a methyl group attached to a benzene ring. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide typically involves the reaction of 3-fluoro-5-methylbenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-fluoro-5-methylbenzene-1-carboxylic acid.
Reduction: Formation of 3-fluoro-5-methylbenzene-1-carboximidamide.
Substitution: Formation of 3-substituted-5-methylbenzene-1-carboximidamide derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide: Similar structure but with the methyl group in a different position.
3-Fluoro-N’-hydroxybenzene-1-carboximidamide: Lacks the methyl group, leading to different chemical properties.
Uniqueness
3-Fluoro-N’-hydroxy-5-methylbenzene-1-carboximidamide is unique due to the specific positioning of the fluorine, hydroxy, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C8H9FN2O |
|---|---|
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
3-fluoro-N'-hydroxy-5-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-6(8(10)11-12)4-7(9)3-5/h2-4,12H,1H3,(H2,10,11) |
Clave InChI |
VKHMLWOVWNULNP-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)F)/C(=N/O)/N |
SMILES canónico |
CC1=CC(=CC(=C1)F)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



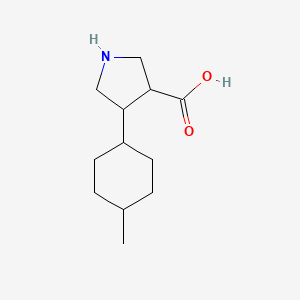
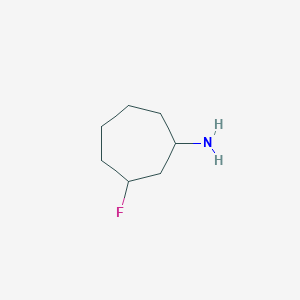
![(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13303402.png)
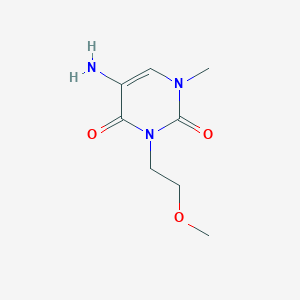
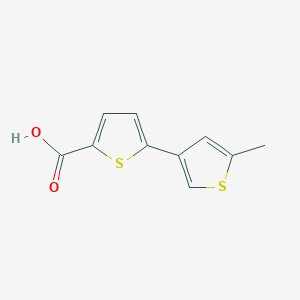
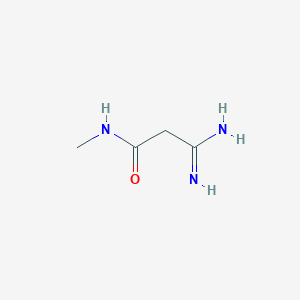
![2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13303428.png)
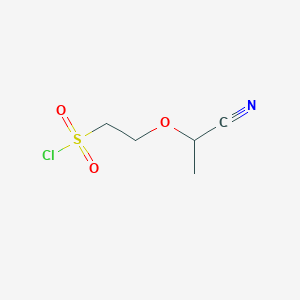
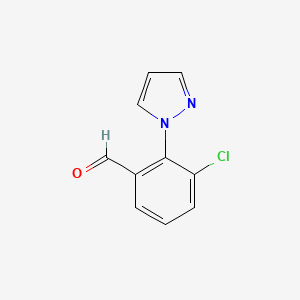
![2-(2-Methylpropyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13303440.png)
